molecular formula C8H16Cl2N2O2 B2480688 1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride CAS No. 1450977-70-4

1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride

Katalognummer B2480688
CAS-Nummer: 1450977-70-4
Molekulargewicht: 243.13
InChI-Schlüssel: VWXOSTXVTNFJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride is a compound that has been studied in various contexts due to its interesting chemical structure and potential for applications in pharmaceutical synthesis and material science. Its structural features include a piperazine ring attached to a cyclopropanecarboxylic acid moiety, making it a versatile precursor for the synthesis of a wide range of chemical entities.

Synthesis Analysis

Synthesis of derivatives similar to 1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride involves multiple steps, including reductive amination, alkylation, and cyclization processes. For instance, derivatives have been synthesized using sodium triacetoxyborohydride in the presence of reductive amination, showcasing the versatility of the piperazine and cyclopropane moieties in chemical synthesis (Mallikarjuna et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic space group and detailing bond distances and angles that are consistent with expected values, indicating a "chair" conformation for the piperazine moiety (Dung et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds with the piperazine and cyclopropane moieties include photochemical reactions, where derivatives undergo substitution and degradation under certain conditions. These reactions are significantly influenced by the surrounding environment, such as the presence of sodium sulfite or phosphate, affecting the course of reactions through electron-transfer quenching (Mella et al., 2001).

Physical Properties Analysis

Investigations into the physical properties of closely related compounds have highlighted the importance of understanding melting and dissociation behaviors, which are crucial for the crystallization and purification processes in industrial applications. The study of melting and dissociation properties aids in optimizing these processes for better yield and purity (Qiuxiang, 2002).

Chemical Properties Analysis

The chemical properties of 1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride derivatives are characterized by their reactivity in forming Schiff bases and thiazolidinones, which are evaluated for their antimicrobial activities. These studies demonstrate the compound's potential as a scaffold for developing antimicrobial agents (Patel & Patel, 2010).

Wissenschaftliche Forschungsanwendungen

Photochemistry and Reactivity

1. Photochemical Behavior : The photochemical behavior of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (analogous to the compound of interest) has been studied, revealing its low-efficiency photochemical substitution reactions, influenced by the presence of additives like sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001).

Structural and Synthetic Studies

2. Structural Insights : Opipramol dihydrochloride, a compound structurally related to piperazine derivatives, has been studied for its crystal structure, highlighting the hydrogen bonding and molecular interactions in its crystal form (Betz et al., 2011).

3. Synthesis of Derivatives : Novel ciprofloxacin derivatives, incorporating the piperazin-1-yl group, have been synthesized, demonstrating the potential for chemical modifications and creating a range of compounds with possible varied applications (Yadav & Joshi, 2008).

4. Synthesis and Biological Evaluation : The synthesis and biological evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been conducted, revealing their potential antituberculosis and anticancer properties (Mallikarjuna, Padmashali, & Sandeep, 2014).

5. Synthesis for CGRP Receptor Inhibition : Research into the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist has involved piperazine derivatives, indicating the compound's relevance in therapeutic applications (Cann et al., 2012).

Biochemical and Pharmacological Investigations

6. Chlorine-Bifurcated Acceptor Hydrogen Bonds : The study of 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate has provided insights into the hydrogen bonding patterns and molecular geometry of piperazine-related compounds, offering a foundation for understanding molecular interactions (Jasinski et al., 2009).

7. σ Receptor Ligands and Cancer Cell Line Inhibition : The development of novel ciprofloxacin analogues incorporating the piperazin-1-yl moiety and their evaluation against various human cancer cell lines has expanded our understanding of the compound's potential in cancer therapeutics (Suresh et al., 2013).

8. Improved Synthesis Processes : Research has focused on improving the synthesis processes for compounds involving piperazine, indicating the ongoing interest in optimizing the production and applications of such derivatives (Zhang Jing-zhen, 2011).

9. Anti-Bone Cancer and Molecular Docking : The synthesis, crystal structure analysis, and evaluation of anti-bone cancer activity of certain heterocyclic compounds involving piperazin-1-yl groups demonstrate the potential for targeted cancer therapies (Lv et al., 2019).

10. Synthesis of Differentially Protected Piperazines : The synthesis of differentially protected piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, has applications in the preparation of biologically active compounds and chemical libraries (Gao & Renslo, 2007).

Wirkmechanismus

While the specific mechanism of action for “1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride” is not explicitly mentioned in the sources, piperazine compounds are known to act as GABA receptor agonists . This suggests that “1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride” may have similar properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;;/h9H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXOSTXVTNFJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride

CAS RN

1450977-70-4
Record name 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.